1-(Cyclopropylmethoxy)-2-iodocyclohexane

Catalog No.
S13590567
CAS No.
M.F
C10H17IO
M. Wt
280.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylmethoxy)-2-iodocyclohexane

Product Name

1-(Cyclopropylmethoxy)-2-iodocyclohexane

IUPAC Name

1-(cyclopropylmethoxy)-2-iodocyclohexane

Molecular Formula

C10H17IO

Molecular Weight

280.15 g/mol

InChI

InChI=1S/C10H17IO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2

InChI Key

WQJDOMIPXCPBRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2CC2)I

1-(Cyclopropylmethoxy)-2-iodocyclohexane is an organoiodine compound characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to a cyclohexane ring. Its molecular formula is C9H13IC_9H_{13}I, indicating a structure that combines both aliphatic and aromatic characteristics. The compound exhibits unique properties due to the presence of the iodine atom, which can influence its reactivity and biological activity.

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes.
  • Reduction Reactions: The iodine can be reduced to other functional groups, allowing for further functionalization of the cyclohexane ring.

These reactions are significant for the compound's utility in synthetic pathways and medicinal chemistry.

1-(Cyclopropylmethoxy)-2-iodocyclohexane can be synthesized through several methods:

  • Direct Iodination: Cyclohexane derivatives can be iodinated using iodine monochloride or other iodinating agents in the presence of a solvent such as dichloromethane.
  • Nucleophilic Substitution: Starting from 2-cyclohexanol, a cyclopropylmethoxy group can be introduced followed by iodination using hydrogen iodide.
  • Functional Group Interconversion: Existing cyclohexane derivatives may undergo transformations to introduce both the cyclopropylmethoxy group and the iodine atom sequentially.

These methods highlight the versatility in synthesizing this compound from readily available precursors.

1-(Cyclopropylmethoxy)-2-iodocyclohexane has potential applications in various fields:

  • Pharmaceutical Chemistry: Its unique structure may lead to novel therapeutic agents.
  • Organic Synthesis: As a reagent, it can facilitate the synthesis of more complex organic molecules.
  • Material Science: The compound may find applications in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving 1-(Cyclopropylmethoxy)-2-iodocyclohexane are crucial for understanding its behavior in biological systems and its potential as a drug candidate. Such studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Metabolic Stability: Investigating how the compound is metabolized within biological systems, which influences its efficacy and safety profile.
  • Toxicity Assessments: Understanding any potential toxic effects associated with the compound is essential for its development as a pharmaceutical agent.

Several compounds share structural similarities with 1-(Cyclopropylmethoxy)-2-iodocyclohexane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-IodocyclohexaneIodine on cyclohexaneSimpler structure without additional groups
Cyclopropylmethyl iodideCyclopropyl group and iodineLacks methoxy group
2-IodocyclopentanolIodine on cyclopentanolDifferent ring size and structure
CyclopropylmethanolCyclopropyl group with hydroxylNo iodine; focuses on alcohol functionality

These comparisons highlight the uniqueness of 1-(Cyclopropylmethoxy)-2-iodocyclohexane due to its combination of both cyclopropylmethoxy and iodine functionalities, which may enhance its reactivity and potential applications in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

280.03241 g/mol

Monoisotopic Mass

280.03241 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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